2-(Morpholine-4-sulfonyl)benzaldehyde

Catalog No.
S699458
CAS No.
862500-24-1
M.F
C11H13NO4S
M. Wt
255.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Morpholine-4-sulfonyl)benzaldehyde

CAS Number

862500-24-1

Product Name

2-(Morpholine-4-sulfonyl)benzaldehyde

IUPAC Name

2-morpholin-4-ylsulfonylbenzaldehyde

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

InChI

InChI=1S/C11H13NO4S/c13-9-10-3-1-2-4-11(10)17(14,15)12-5-7-16-8-6-12/h1-4,9H,5-8H2

InChI Key

GSDGTTZDQFKUBA-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2C=O

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2C=O

2-(Morpholine-4-sulfonyl)benzaldehyde is a highly versatile, bifunctional organic building block characterized by a reactive ortho-aldehyde and a fully substituted morpholine sulfonamide group [1]. This structural arrangement provides a distinct combination of steric shielding around the carbonyl center and an oxygen-containing heterocycle that significantly enhances the aqueous solubility of downstream derivatives. In pharmaceutical procurement and medicinal chemistry, this compound is prioritized for the synthesis of kinase inhibitors, GPCR ligands, and specialized heterocycles where the morpholinosulfonyl moiety serves as a critical pharmacophore for modulating lipophilicity and metabolic stability [2]. Its tertiary sulfonamide nature ensures chemical stability across a wide range of basic and nucleophilic reaction conditions, making it an essential precursor for scalable library synthesis [1].

Substituting 2-(Morpholine-4-sulfonyl)benzaldehyde with its meta or para isomers, or with alternative amine-derived sulfonamides, fundamentally alters both synthetic trajectory and final product performance [1]. The ortho-positioning of the bulky morpholinosulfonyl group creates a specific steric environment that dictates the stereoselectivity and chemoselectivity of nucleophilic additions to the aldehyde, a feature entirely absent in the unhindered para-isomer. Furthermore, replacing the morpholine ring with a piperidine or diethylamine equivalent removes the critical hydrogen-bond accepting oxygen atom, leading to an increase in lipophilicity (typically +0.8 to +1.0 cLogP units) and a corresponding drop in the aqueous solubility of the resulting active pharmaceutical ingredients (APIs)[1]. Additionally, attempting to use primary or secondary ortho-sulfonamides (e.g., 2-formylbenzenesulfonamide) introduces the risk of unwanted intramolecular condensations or deprotonation under basic conditions, whereas the fully substituted morpholine derivative remains chemically inert at the sulfur center.

Chemoselectivity in Reductive Amination Workflows

The synthesis of secondary amine libraries often suffers from over-alkylation when highly reactive, unhindered aldehydes are used. The ortho-morpholinosulfonyl group in CAS 862500-24-1 provides necessary steric shielding, effectively preventing the formation of tertiary amine byproducts during reductive amination with primary amines [1]. Comparative class-level studies indicate that while unhindered para-isomers can yield up to 15-20% over-alkylated impurities, the ortho-isomer consistently delivers >90% selectivity for the desired mono-alkylated product under standard NaBH(OAc)3 conditions.

Evidence DimensionMono-alkylation selectivity (Reductive Amination)
Target Compound Data>90% selectivity for secondary amine
Comparator Or Baseline4-(Morpholine-4-sulfonyl)benzaldehyde (para-isomer) (~80% selectivity, 15-20% over-alkylation)
Quantified Difference>10% improvement in chemoselectivity, eliminating the need for complex chromatographic separation
ConditionsStandard reductive amination using primary amines and NaBH(OAc)3 in dichloroethane/acetic acid

Ensures high-purity product profiles in automated library synthesis, reducing downstream purification costs and time.

Lipophilicity and Aqueous Solubility Modulation

In medicinal chemistry, managing the lipophilicity of drug candidates is critical for ensuring adequate oral bioavailability. The inclusion of the morpholine ring in CAS 862500-24-1 offers a distinct physicochemical advantage over its piperidine counterpart [1]. The morpholine oxygen acts as a hydrogen-bond acceptor, which systematically lowers the calculated partition coefficient (cLogP) of the resulting derivatives. This reduction in lipophilicity directly correlates with enhanced thermodynamic solubility in aqueous media, a vital parameter for formulation and in vivo efficacy.

Evidence DimensionCalculated Lipophilicity (cLogP contribution)
Target Compound DataMorpholinosulfonyl derivatives exhibit lower cLogP
Comparator Or BaselinePiperidine-1-sulfonyl analogs (typically +0.8 to +1.0 cLogP units higher)
Quantified DifferenceReduction of ~0.8-1.0 cLogP units, significantly improving aqueous solubility profiles
ConditionsIn silico physicochemical profiling of matched molecular pairs

Provides a direct synthetic route to more soluble, drug-like candidates without sacrificing the steric volume of the sulfonamide substituent.

Reagent Stability Under Basic Condensation Conditions

Aldehydes bearing ortho-sulfonamides are highly valuable for Knoevenagel and Wittig reactions, but their utility is often limited by the stability of the sulfonamide group under basic conditions. Primary sulfonamides, such as 2-formylbenzenesulfonamide, are susceptible to deprotonation and subsequent N-alkylation or intramolecular cyclization[1]. In contrast, the fully substituted tertiary morpholine sulfonamide in CAS 862500-24-1 is chemically inert under these conditions, allowing for the use of stronger bases and broader reaction scopes without degradation of the building block.

Evidence DimensionBuilding block stability under basic conditions (e.g., K2CO3, NaH)
Target Compound Data>98% stability of the morpholinosulfonyl group
Comparator Or Baseline2-Formylbenzenesulfonamide (primary sulfonamide) (prone to >30% degradation/side reactions)
Quantified DifferenceNear-complete elimination of base-induced sulfonamide side reactions
ConditionsBasic condensation reactions (e.g., Knoevenagel, Wittig) at elevated temperatures

Enables the use of diverse, strong-base synthetic methodologies, maximizing the versatility of the building block in complex API synthesis.

Synthesis of Kinase Inhibitors and Targeted Therapeutics

Leveraging the specific steric and hydrogen-bonding profile of the morpholinosulfonyl group, this building block is ideal for synthesizing small-molecule kinase inhibitors (e.g., targeting PI4K) [1]. The ortho-substitution pattern effectively directs the conformation of the resulting drug candidate, optimizing binding within solvent-exposed or hinge regions of the kinase active site.

Automated Parallel Synthesis of Secondary Amine Libraries

Due to its high chemoselectivity in reductive aminations, CAS 862500-24-1 is a highly utilized precursor for high-throughput library generation [2]. The steric hindrance provided by the ortho-sulfonamide minimizes over-alkylation, ensuring that the resulting secondary amine libraries require minimal chromatographic purification, thus accelerating the hit-to-lead optimization process.

Development of Highly Soluble Bioactive Heterocycles

When designing new heterocyclic APIs where aqueous solubility is a limiting factor, incorporating this building block provides a significant advantage [2]. The morpholine oxygen lowers the overall lipophilicity (cLogP) compared to piperidine or alkyl analogs, directly improving the pharmacokinetic and formulation profiles of the final compounds without altering their core steric dimensions.

XLogP3

0.2

Wikipedia

2-(Morpholine-4-sulfonyl)benzaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types